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Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1150229

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of R 1485
dihydrochloride, a selective 5-HT6 receptor antagonist, with other relevant compounds. The
data presented herein is intended to inform preclinical and clinical research decisions by
offering a clear, evidence-based overview of its performance.

Introduction to R 1485 Dihydrochloride

R 1485 dihydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6)
receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system,
particularly in brain regions associated with cognition and memory, making it a key target for
the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.
Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple
neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive
function.

Comparative On-Target Activity

The primary on-target effect of R 1485 dihydrochloride is its high binding affinity for the 5-HT6
receptor. To objectively evaluate its potency, this guide compares its binding affinity with that of
other well-characterized 5-HT6 receptor antagonists.
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Compound pKi Ki (nM) Reference
R 1485
_ _ 8.9 ~1.26

dihydrochloride
SB-271046 8.9 ~1.26 [2]
Idalopirdine (Lu

0.83 [3]1[4][5]
AE58054)
Masupirdine (SUVN-

2.04 [6][7]
502)
Intepirdine (SB-

0.23 [8]

742457)

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding
affinity. The Ki value for R 1485 dihydrochloride was calculated from its pKi value.

As the data indicates, R 1485 dihydrochloride demonstrates a high binding affinity for the 5-
HT6 receptor, comparable to other selective antagonists such as SB-271046 and idalopirdine.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of 5-HT6 receptor antagonism by compounds like
R 1485 dihydrochloride, it is essential to visualize the underlying molecular pathways and the
experimental procedures used to characterize these interactions.

5-HT6 Receptor Signhaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which
in turn increases intracellular levels of cyclic AMP (CAMP). This second messenger then
activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets,
including the transcription factor CREB (CAMP response element-binding protein), which plays
a vital role in synaptic plasticity and memory.
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Caption: Canonical 5-HT6 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of compounds like R 1485 dihydrochloride to the 5-HT6 receptor is
typically determined using a competitive radioligand binding assay. This method measures the
ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to
the receptor.
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Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
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Objective: To determine the binding affinity (Ki) of R 1485 dihydrochloride for the human 5-
HT6 receptor.

Materials:

o Cell membranes from a stable cell line expressing the recombinant human 5-HT6 receptor.

» Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor
radioligand.

o Unlabeled competitor: R 1485 dihydrochloride.

» Non-specific binding control: A high concentration of a known 5-HT6 receptor ligand (e.g.,
methiothepin).

o Assay buffer: 50 mM Tris-HCI, 10 mM MgCI2, 0.5 mM EDTA, pH 7.4.

» 96-well microplates.

e Glass fiber filters (e.g., GF/B or GF/C).

o Scintillation fluid.

e Scintillation counter.

Procedure:

e Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the
membranes in ice-cold assay buffer and determine the protein concentration using a
standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final
concentration in the assay buffer.

o Assay Setup: In a 96-well plate, add the following components in order:

o Assay buffer.

o Afixed concentration of [3H]-LSD (typically at or below its Kd for the 5-HT6 receptor).
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o Increasing concentrations of R 1485 dihydrochloride (for the competition curve).

o A high concentration of a non-specific binding control (e.g., 10 uM methiothepin) in
separate wells.

o The diluted cell membrane preparation to initiate the binding reaction.

 Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined
time (e.g., 60 minutes) to allow the binding to reach equilibrium.

« Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
glass fiber filters using a cell harvester. This separates the membrane-bound radioligand
from the free radioligand.

e Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-
specifically bound radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the
radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the specific binding as a function of the logarithm of the R 1485 dihydrochloride
concentration.

o Fit the data to a one-site competition model using non-linear regression analysis to
determine the IC50 value (the concentration of R 1485 dihydrochloride that inhibits 50%
of the specific binding of the radioligand).

o Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /
(1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Conclusion
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R 1485 dihydrochloride is a high-affinity 5-HT6 receptor antagonist with a potency
comparable to other leading compounds in its class. Its on-target effects are centered on the
blockade of the 5-HT6 receptor, thereby modulating downstream signaling pathways crucial for
cognitive processes. The provided experimental protocols offer a standardized approach for the
in vitro characterization of R 1485 dihydrochloride and other 5-HT6 receptor ligands,
facilitating reproducible and comparative research in the field of neuropharmacology and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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